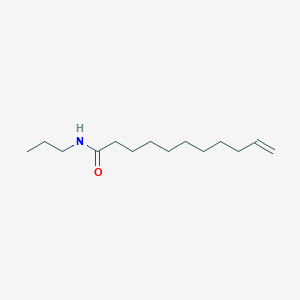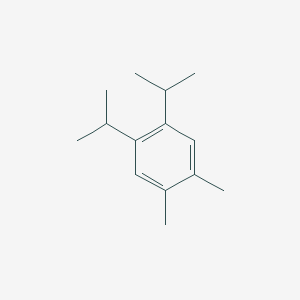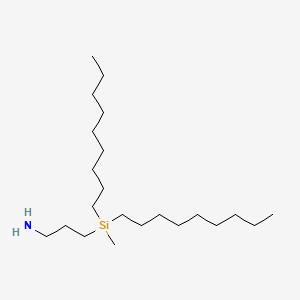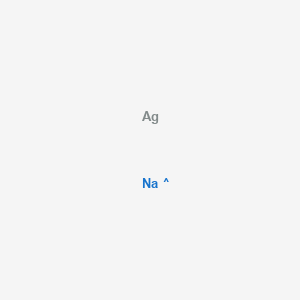
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C5H4F8O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure consists of a propane backbone with trifluoro and tetrafluoroethoxy substituents, contributing to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of 1,1,1-trifluoro-2-propanol with 1,1,2,2-tetrafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers, due to its chemical inertness and thermal stability.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound enhance its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This property makes it an effective modulator of enzyme activity and protein-ligand binding. The compound’s high electronegativity also contributes to its reactivity in various chemical reactions, facilitating the formation of stable intermediates and products.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar fluorinated groups but different reactivity and applications.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with distinct chemical properties and uses.
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with applications in refrigeration and as a propellant.
Uniqueness
1,1,1-Trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of trifluoro and tetrafluoroethoxy groups, which impart high stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
50807-72-2 |
|---|---|
Molecular Formula |
C5H5F7O |
Molecular Weight |
214.08 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(1,1,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C5H5F7O/c1-2(4(8,9)10)13-5(11,12)3(6)7/h2-3H,1H3 |
InChI Key |
XJHZQQULQSNUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


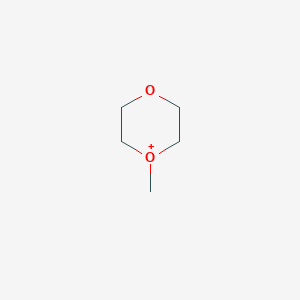
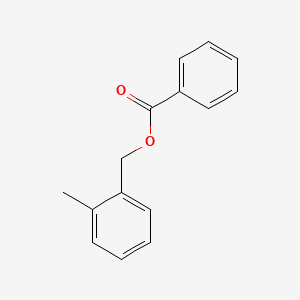
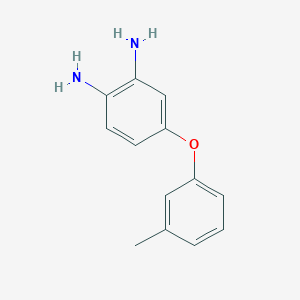

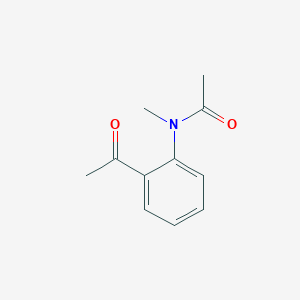
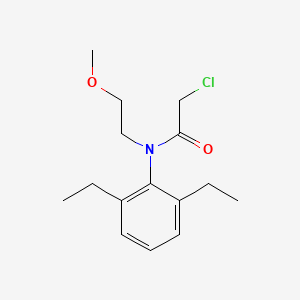
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
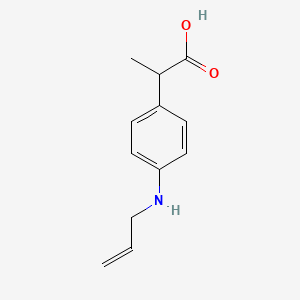
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
